1-tert-butyl-3-(hydroxymethyl)pyridine-2(1H)-thione
Overview
Description
1-tert-butyl-3-(hydroxymethyl)pyridine-2(1H)-thione is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a thione group attached to a pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-tert-butyl-3-(hydroxymethyl)pyridine-2(1H)-thione can be achieved through several synthetic routes. One common method involves the reaction of 3-(hydroxymethyl)pyridine with tert-butyl isothiocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the thione group. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-tert-butyl-3-(hydroxymethyl)pyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 1-tert-butyl-3-formylpyridine-2(1H)-thione or 1-tert-butyl-3-carboxypyridine-2(1H)-thione.
Scientific Research Applications
1-tert-butyl-3-(hydroxymethyl)pyridine-2(1H)-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. Further research is needed to explore its efficacy and safety in medical applications.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-(hydroxymethyl)pyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxymethyl group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-tert-butyl-3-(hydroxymethyl)pyridine-2(1H)-thione can be compared with other pyridine derivatives such as:
1-tert-butyl-3-methylpyridine-2(1H)-thione: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
1-tert-butyl-3-(hydroxymethyl)pyridine-2(1H)-one: Contains a carbonyl group instead of a thione group, leading to different chemical properties and reactivity.
3-(hydroxymethyl)pyridine: Lacks the tert-butyl and thione groups, making it less sterically hindered and more reactive in certain reactions.
The presence of the tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions. The thione group also imparts unique electronic properties, making this compound distinct from its analogs.
Properties
IUPAC Name |
1-tert-butyl-3-(hydroxymethyl)pyridine-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-10(2,3)11-6-4-5-8(7-12)9(11)13/h4-6,12H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEDNTNCXOKRQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC=C(C1=S)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001184144 | |
Record name | 1-(1,1-Dimethylethyl)-3-(hydroxymethyl)-2(1H)-pyridinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001184144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887573-15-1 | |
Record name | 1-(1,1-Dimethylethyl)-3-(hydroxymethyl)-2(1H)-pyridinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887573-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl)-3-(hydroxymethyl)-2(1H)-pyridinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001184144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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